Physical and Chemical Properties of 4-(Cyclohexyloxy)-3-fluorobenzoic Acid: A Technical Guide for Drug Development
Physical and Chemical Properties of 4-(Cyclohexyloxy)-3-fluorobenzoic Acid: A Technical Guide for Drug Development
Executive Summary
4-(Cyclohexyloxy)-3-fluorobenzoic acid (CAS: 163419-03-2) is a highly specialized, fluorinated building block utilized extensively in medicinal chemistry and agrochemical development. This whitepaper provides an in-depth analysis of its physicochemical properties, structural electronics, and the standardized empirical protocols required to validate its behavior in predictive ADME (Absorption, Distribution, Metabolism, and Excretion) models.
Structural and Electronic Profiling
The molecular architecture of 4-(Cyclohexyloxy)-3-fluorobenzoic acid is defined by three critical functional domains, each contributing to its overall reactivity and pharmacokinetic profile:
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C1-Carboxylic Acid: The primary reactive center. It serves as the synthetic handle for derivatization, most commonly via amidation or esterification workflows.
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C3-Fluorine: The strategic incorporation of fluorine in drug molecules is a proven method to enhance metabolic stability and modulate target affinity[1][1]. The C3-fluorine exerts a strong inductive electron-withdrawing effect (-I), which slightly increases the acidity (lowers the pKa) of the C1-carboxylic acid. Furthermore, the highly non-polarizable C-F bond is resistant to cytochrome P450-mediated oxidative metabolism, thereby improving the pharmacokinetic half-life of derived compounds [1][1].
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C4-Cyclohexyloxy Group: A bulky, highly lipophilic ether moiety. While it provides resonance electron donation (+R) to the aromatic ring, its primary role is to impart significant hydrophobic bulk. This drives target affinity via van der Waals interactions in lipophilic binding pockets and drastically increases the molecule's overall partition coefficient (LogP).
Structural effects governing the reactivity of 4-(Cyclohexyloxy)-3-fluorobenzoic acid.
Physicochemical Properties & Predictive ADME
Understanding the baseline quantitative data of this compound is critical for downstream formulation and synthetic planning. The table below summarizes its core properties.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₃H₁₅FO₃ | - |
| Molecular Weight | 238.25 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Predicted pKa | ~4.0 – 4.2 | Lowered by the -I effect of the C3-fluorine; dictates physiological ionization state. |
| Predicted LogP | ~4.2 – 4.5 | Driven by the lipophilic cyclohexyloxy group; enhances membrane permeability. |
| TPSA | 46.5 Ų | Excellent for oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 1 | Provided by the carboxylic acid (-OH) group. |
| H-Bond Acceptors | 3 | Provided by the carboxylic acid (2) + ether oxygen (1). |
Experimental Protocols: Self-Validating Systems
Protocol A: pKa Determination via Potentiometric Titration
Potentiometric titration is the gold standard for precise pKa measurement in medicinal chemistry [2][2]. Because this compound has poor aqueous solubility, a co-solvent system (e.g., Methanol/Water) is required, followed by Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.
Step-by-Step Methodology:
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System Calibration: Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at a constant temperature of 25 ± 0.1 °C.
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Sample Preparation: Dissolve 2-3 mg of the analyte in a titration vessel containing 50 mL of a methanol/water mixture (e.g., 30% v/v MeOH). Add 0.15 M KCl to maintain a constant ionic strength.
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Inert Purging (Critical Causality): Purge the solution with nitrogen gas for 10 minutes prior to and during the titration. Why? To displace dissolved CO₂, which forms carbonic acid in water and will artificially skew the titration curve and inflection points [2][2].
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Titration Execution: Titrate with standardized 0.1 M NaOH using an automated titrator. Record the pH after each incremental addition (e.g., 0.05 mL) only when the signal drift stabilizes to < 0.01 pH units/min.
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Data Analysis: Plot the first derivative of the titration curve ( dpH/dV ) to identify the equivalence point. Calculate the pKa from the half-equivalence point. Repeat across multiple co-solvent ratios and extrapolate to 0% organic modifier.
Protocol B: Lipophilicity (LogP) Determination via Shake-Flask Method
The shake-flask method, as outlined in OECD Test Guideline 107, is the definitive protocol for quantifying the partition coefficient of neutral molecules [3][3].
Step-by-Step Methodology:
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Solvent Saturation (Critical Causality): Stir n-octanol and high-purity water together for 24 hours. Why? To ensure mutual saturation. If pure solvents are used, they will partition into each other during the assay, changing the phase volumes and invalidating the concentration calculations [3][3].
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Stock Preparation: Dissolve the compound in the pre-saturated n-octanol. The Nernst partition law applies strictly to dilute solutions, meaning the concentration must not exceed 0.01 mol/L [3][3].
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Equilibration: In a centrifuge tube, combine the spiked n-octanol with pre-saturated water at three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the partition coefficient is independent of the concentration ratio.
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Agitation: Agitate the mixtures on a mechanical shaker at 100 strokes/min for 30 minutes at 25 °C.
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Phase Separation (Critical Causality): Centrifuge the tubes at 400 × g for 15 minutes. Why? Mechanical shaking creates micro-emulsions. Centrifugation breaks these emulsions, ensuring sharp phase boundaries to prevent cross-contamination during sampling [3][3].
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Quantification: Sample both phases and quantify the concentration of the compound in the octanol phase ( Coct ) and the aqueous phase ( Cwat ) using HPLC-UV.
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Calculation: Calculate the partition coefficient using the formula: LogP=log10(Coct/Cwat) .
Standardized shake-flask workflow for LogP determination (OECD TG 107).
References
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Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews URL: [Link]
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Title: Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: Journal of Research in Pharmacy (DergiPark) URL: [Link]
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Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
